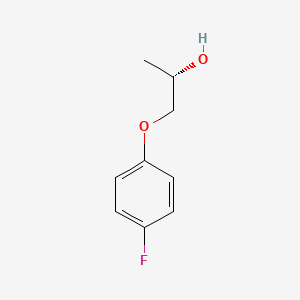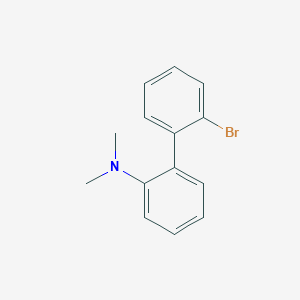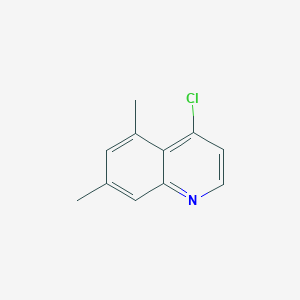
4-Chloro-5,7-dimethylquinoline
Overview
Description
4-Chloro-5,7-dimethylquinoline is a halogenated heterocycle . It is a solid compound with the empirical formula C11H10ClN . The molecular weight of this compound is 191.66 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5,7-dimethylquinoline is represented by the SMILES stringCc1cc(C)c2c(Cl)ccnc2c1 . This indicates that the molecule consists of a quinoline core with chlorine and methyl groups attached at specific positions. Physical And Chemical Properties Analysis
4-Chloro-5,7-dimethylquinoline is a yellowish-brown crystalline solid. It has a melting point of 35°C and a boiling point of 275°C. It is soluble in organic solvents such as chloroform and acetone but insoluble in water. In terms of its chemical properties, it is a weak base and reacts with acidic compounds to form salts.Scientific Research Applications
Antimalarial and Anticancer Properties
Chloroquine and its derivatives, including 4-chloro-5,7-dimethylquinoline analogs, have shown promise beyond their traditional antimalarial use. These compounds have been repurposed or investigated for their anticancer properties, particularly in enhancing the efficacy of chemotherapy and radiation therapy in cancer treatment. Their ability to inhibit autophagy by blocking autophagosome fusion and degradation is a crucial mechanism underlying their potential as cancer therapeutics (Maycotte et al., 2012; Solomon & Lee, 2009).
Synthesis and Cytotoxicity Evaluation
Recent research has focused on synthesizing novel 4-aminoquinoline derivatives and evaluating their cytotoxic effects on various human cancer cell lines. These studies aim to develop new classes of anticancer agents based on the 4-aminoquinoline scaffold, which has demonstrated potent cytotoxic activities against specific cancer cells (Zhang et al., 2007).
Pharmacological Effects in Cancer Treatment
The pharmacological effects of chloroquine and its analogs in cancer treatment have been dissected to understand their interference with inflammatory signaling pathways. These compounds are known to target various signaling pathways, affecting tissue homeostasis and the immune system, making them potential candidates for cancer therapy (Varışlı et al., 2019).
Antiplasmodial Activity
The development of chloroquine analogs with enhanced antiplasmodial activity represents a significant area of research, aiming to overcome resistance in malaria treatment. Novel compounds based on the 4-chloroquinoline structure have been synthesized and shown effective against chloroquine-sensitive and -resistant strains of Plasmodium falciparum (Beagley et al., 2003).
Viral Infections
Chloroquine and its derivatives have also been investigated for their effects on viral infections. They exhibit direct antiviral effects by inhibiting pH-dependent steps in the replication of several viruses, including retroviruses and coronaviruses. This broad spectrum of antiviral activities suggests potential applications in the clinical management of diseases such as AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Safety and Hazards
Future Directions
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
properties
IUPAC Name |
4-chloro-5,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEARECYODQYXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589061 | |
| Record name | 4-Chloro-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,7-dimethylquinoline | |
CAS RN |
352205-97-1 | |
| Record name | 4-Chloro-5,7-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352205-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352205-97-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




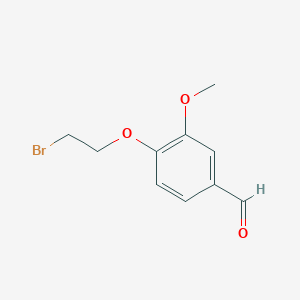
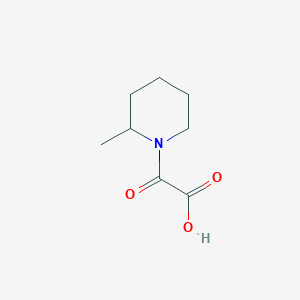
rhodium(I) hexafluorophosphate](/img/structure/B1612547.png)
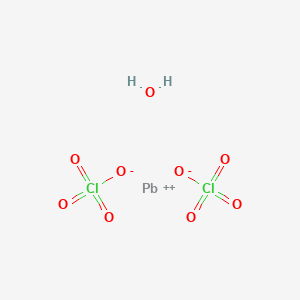
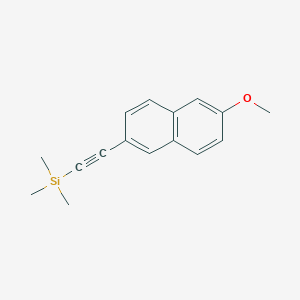
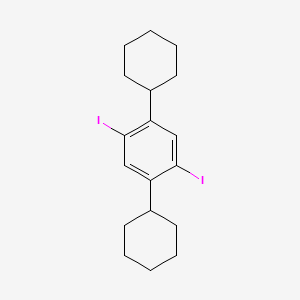

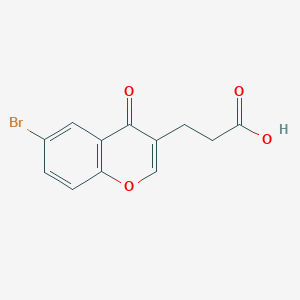
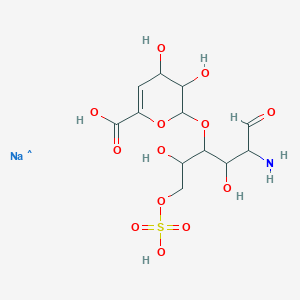
![3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate](/img/structure/B1612559.png)

